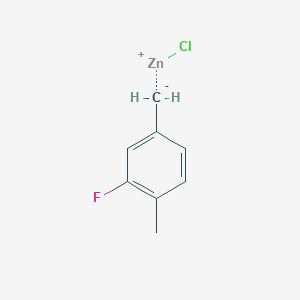
3-Fluoro-4-methylbenzylzinc chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-Fluoro-4-methylbenzylzinc chloride (MFCD11226461) is an organozinc reagent commonly used in organic synthesis. It is a derivative of benzylzinc chloride, where the benzyl group is substituted with a fluorine atom at the third position and a methyl group at the fourth position. This compound is typically used in cross-coupling reactions and other synthetic applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Fluoro-4-methylbenzylzinc chloride is generally prepared by the reaction of 3-fluoro-4-methylbenzyl chloride with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and controlled environments to ensure consistency and yield. The compound is often supplied as a solution in THF to maintain its stability and ease of handling.
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluoro-4-methylbenzylzinc chloride primarily undergoes cross-coupling reactions , such as Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in substitution reactions where the zinc moiety is replaced by other functional groups.
Common Reagents and Conditions:
Negishi Coupling: Typically involves palladium or nickel catalysts and a base like triethylamine. The reaction is carried out under an inert atmosphere at moderate temperatures.
Substitution Reactions: Often involve nucleophiles like halides or alkoxides under mild conditions.
Major Products: The major products of these reactions are typically substituted aromatic compounds, where the zinc moiety is replaced by the desired functional group, resulting in compounds with diverse applications in pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
Chemistry: 3-Fluoro-4-methylbenzylzinc chloride is widely used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of drug candidates. Its ability to form carbon-carbon bonds efficiently makes it a valuable tool in medicinal chemistry.
Biology: In biological research, this compound is used to synthesize bioactive molecules that can be tested for their effects on various biological pathways. It is also employed in the modification of biomolecules to study their structure and function.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. Its role in the synthesis of drug intermediates is crucial for the development of new medications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and advanced materials.
Mecanismo De Acción
The mechanism by which 3-fluoro-4-methylbenzylzinc chloride exerts its effects is primarily through its role as a nucleophile in organic reactions. The zinc atom coordinates with the electrophilic center of the substrate, facilitating the formation of new bonds. This coordination is crucial for the compound’s reactivity and selectivity in various synthetic applications.
Comparación Con Compuestos Similares
Benzylzinc chloride: Lacks the fluorine and methyl substituents, making it less reactive in certain applications.
3-Fluorobenzylzinc chloride: Similar but without the methyl group, affecting its steric and electronic properties.
4-Methylbenzylzinc chloride: Similar but without the fluorine atom, impacting its reactivity and selectivity.
Uniqueness: 3-Fluoro-4-methylbenzylzinc chloride is unique due to the presence of both fluorine and methyl substituents, which enhance its reactivity and selectivity in synthetic applications. The fluorine atom increases the compound’s electrophilicity, while the methyl group provides steric hindrance, making it a versatile reagent in organic synthesis.
Propiedades
Fórmula molecular |
C8H8ClFZn |
|---|---|
Peso molecular |
224.0 g/mol |
Nombre IUPAC |
chlorozinc(1+);2-fluoro-4-methanidyl-1-methylbenzene |
InChI |
InChI=1S/C8H8F.ClH.Zn/c1-6-3-4-7(2)8(9)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
JFLKSLUCDCUVNE-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=C(C=C1)[CH2-])F.Cl[Zn+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-8-iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13915706.png)
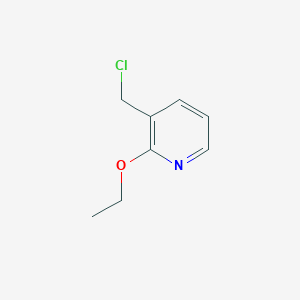
![6-Chloro-1,2,4-triazolo[4,3-a]pyridin-8-amine](/img/structure/B13915715.png)
![Methyl 2-(4-chlorophenyl)-2-[(propan-2-yl)amino]acetate](/img/structure/B13915722.png)


![Tert-butyl N-(3-oxabicyclo[3.1.1]heptan-1-ylmethyl)carbamate](/img/structure/B13915741.png)

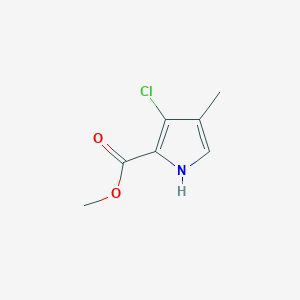
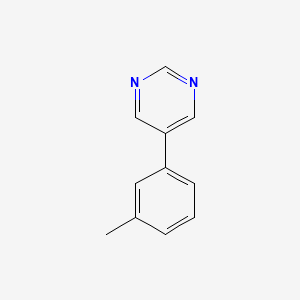
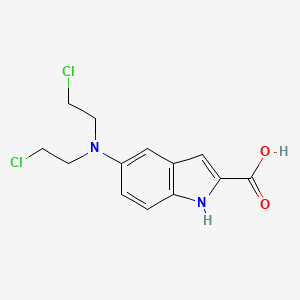

![5-methyl-2-phenyl-3-(piperidin-1-yl)-4-((2-(trimethylsilyl)ethoxy)methyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13915786.png)
